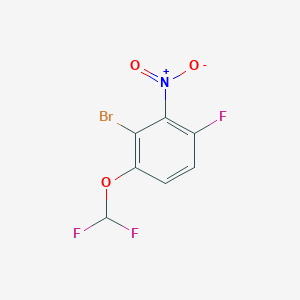
2,3-Dichloro-5-(difluoromethoxy)benzonitrile
描述
2,3-Dichloro-5-(difluoromethoxy)benzonitrile is a chemical compound known for its application as a pre-emergent herbicide. It belongs to the group of benzamide chemicals and is primarily used to control broadleaf and annual grass weeds in various crops such as corn, sunflowers, sorghum, and peanuts. This compound is also known by the name Diflufenican.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves several steps. One common method includes the reaction of 2,3-dichlorobenzonitrile with difluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production .
化学反应分析
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form different oxidation states, although this is less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzonitriles, while hydrolysis can produce difluoromethoxybenzoic acid .
科学研究应用
2,3-Dichloro-5-(difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is widely used in the agricultural industry as a herbicide to protect crops from weeds.
作用机制
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves inhibiting specific enzymes in plants that are crucial for their growth. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing the death of the targeted weeds. The molecular targets include enzymes involved in photosynthesis and cell division.
相似化合物的比较
Similar Compounds
Some compounds similar to 2,3-Dichloro-5-(difluoromethoxy)benzonitrile include:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another herbicide with similar applications but different chemical properties.
2,3-Dichloro-5-(trifluoromethoxy)benzonitrile: A closely related compound with slight variations in its chemical structure and reactivity.
Uniqueness
What sets this compound apart is its specific combination of chlorine and difluoromethoxy groups, which confer unique properties such as high efficacy in weed control and lower toxicity to non-target organisms. This makes it a preferred choice in agricultural applications.
属性
IUPAC Name |
2,3-dichloro-5-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYYDDSOKMJZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)










![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)


